molecular formula C23H28FN5O B12269023 1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine

1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine

Cat. No.: B12269023
M. Wt: 409.5 g/mol
InChI Key: JVSWFWOOJCCSRI-UHFFFAOYSA-N
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Description

1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a combination of fluoropyridine, piperidine, and piperazine moieties

Preparation Methods

The synthesis of 1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of the piperidine intermediate, which can be achieved through the reaction of 3-fluoropyridine with piperidine under specific conditions.

    Alkyne Addition: The next step involves the addition of an alkyne group to the piperidine intermediate. This can be done using a coupling reaction with an appropriate alkyne reagent.

    Piperazine Coupling: The final step involves coupling the alkyne-substituted piperidine with pyridin-2-ylpiperazine. This step may require the use of a coupling agent and specific reaction conditions to ensure high yield and purity.

Industrial production methods for this compound would likely involve optimization of these steps to maximize efficiency and scalability.

Chemical Reactions Analysis

1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation would depend on the specific conditions used.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically result in the formation of reduced derivatives of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluoropyridine moiety. Common reagents for substitution include halogens and nucleophiles.

Scientific Research Applications

1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is of interest in the development of new pharmaceuticals due to its potential biological activity. It may be investigated for its effects on various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: Researchers may use the compound as a tool to study biological processes and pathways, particularly those involving the piperidine and piperazine moieties.

Mechanism of Action

The mechanism of action of 1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine would depend on its specific biological target. Generally, the compound may interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity. The fluoropyridine and piperidine moieties may play a key role in binding to the target, while the piperazine moiety may influence the compound’s overall activity and selectivity.

Comparison with Similar Compounds

1-(4-{[1-(3-Fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine can be compared with similar compounds, such as:

    1-(3-Fluoropyridin-2-yl)piperidin-4-one: This compound shares the fluoropyridine and piperidine moieties but lacks the piperazine and alkyne groups. It may have different biological activity and chemical properties.

    1-(6-Fluoropyridin-2-yl)piperidin-4-one: Similar to the previous compound, this one also lacks the piperazine and alkyne groups, resulting in different reactivity and applications.

Properties

Molecular Formula

C23H28FN5O

Molecular Weight

409.5 g/mol

IUPAC Name

1-[4-[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxybut-2-ynyl]-4-pyridin-2-ylpiperazine

InChI

InChI=1S/C23H28FN5O/c24-21-6-5-11-26-23(21)29-13-8-20(9-14-29)30-19-4-3-12-27-15-17-28(18-16-27)22-7-1-2-10-25-22/h1-2,5-7,10-11,20H,8-9,12-19H2

InChI Key

JVSWFWOOJCCSRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=C(C=CC=N4)F

Origin of Product

United States

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